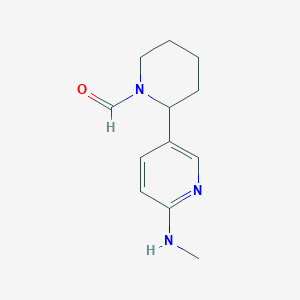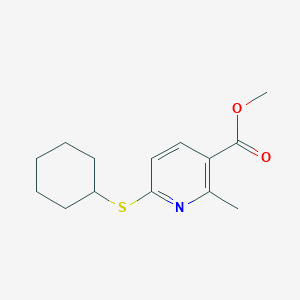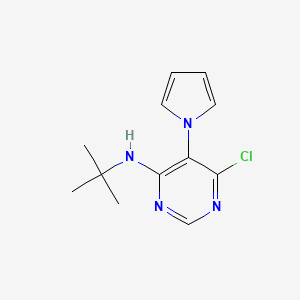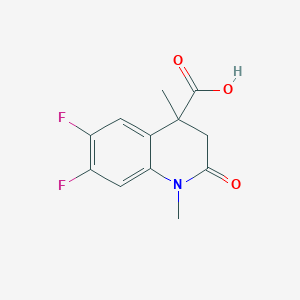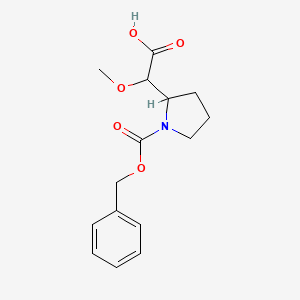
2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is a complex organic compound with the molecular formula C14H17NO4. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is often used in medicinal chemistry due to its versatile biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyacetic acid moiety, in particular, differentiates it from other pyrrolidine derivatives, providing unique properties for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
2-methoxy-2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C15H19NO5/c1-20-13(14(17)18)12-8-5-9-16(12)15(19)21-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3,(H,17,18) |
Clave InChI |
BGZLITWHMVGELE-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


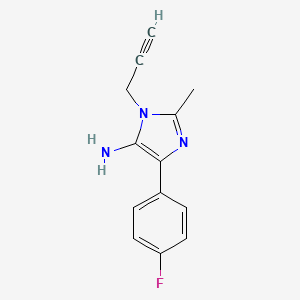
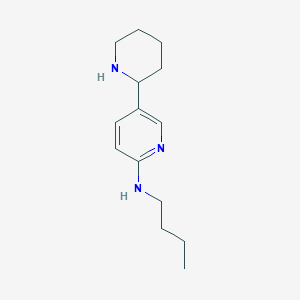

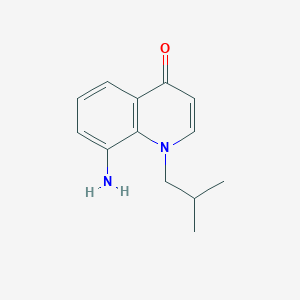



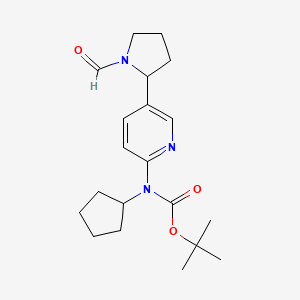
![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)
